molecular formula C10H12BrN B15235089 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine

1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine

Cat. No.: B15235089
M. Wt: 226.11 g/mol
InChI Key: MLHJVLDVTVYOMH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine is a brominated and methyl-substituted phenylpropylamine compound offered for research and development purposes. This structure features an amine group attached to a propenyl chain, which is linked to a bromo- and methyl-substituted benzene ring. The specific bromine and methyl functional groups on the phenyl ring are common motifs in medicinal chemistry research, often explored to modulate a compound's electronic properties, lipophilicity, and steric profile, which can influence its interaction with biological targets . While the specific biological activity and research applications of 1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine require further investigation, structurally related chalcone and amine derivatives are frequently studied in various scientific fields. Research on analogous compounds indicates potential interest in their interactions with enzymatic targets . For instance, some bromophenyl chalcone derivatives have been investigated as reversible inhibitors of enzymes like monoamine oxidase (MAO), which is a relevant target in neurological research . The presence of the bromo substituent is also significant in the development of chemical probes for structure-activity relationship (SAR) studies. This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets and adhering to their institution's chemical safety guidelines.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3

InChI Key

MLHJVLDVTVYOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C=C)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzaldehyde with nitromethane to form 4-bromo-3-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(4-bromo-3-methylphenyl)prop-2-EN-1-amine .

Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility
Target Compound C₉H₁₀BrN 212.09 4-Bromo-3-methylphenyl Low in polar solvents
N-(4-Bromobenzyl)prop-2-en-1-amine C₁₀H₁₂BrN 226.11 4-Bromobenzyl Moderate in DMSO
[1-(3-Bromophenyl)ethyl]amine analog C₁₂H₁₆BrN 242.13 3-Bromophenyl, ethyl High in chloroform

Table 2: Reactivity in Catalytic Allylation

Compound Catalyst System Product Yield Key Observation
Target Compound Ir(COD)Cl/L1 Not reported Less nucleophilic vs. ammonia
1-Phenylprop-2-en-1-amine Ir(COD)Cl/L1 84% diallylamine Higher reactivity due to phenyl group

Key Findings

  • Substituent Position : 4-Bromo-3-methylphenyl groups enhance NAS reactivity compared to 3-bromo analogs but reduce steric accessibility .
  • Functional Groups : Amine-containing analogs exhibit higher nucleophilicity than ketones or phosphorus derivatives, enabling diverse coupling reactions .
  • Pharmacological Relevance : Structural complexity (e.g., indole rings) correlates with biological activity, distinguishing regulated compounds like 5-MeO-DALT from the target molecule .

Biological Activity

1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine, a member of the phenylpropylamine class, exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by a prop-2-en-1-amine functional group, which contributes to its reactivity and biological activity. The presence of a bromine atom enhances its electrophilicity, making it suitable for interactions with biological targets. Below is a summary of its chemical properties:

PropertyDescription
Molecular FormulaC10H12BrN
Molecular Weight227.11 g/mol
Functional GroupsProp-2-en-1-amine
SubstituentsBromine and methyl groups

The mechanism of action for 1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating depressive symptoms.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For example, in vitro tests demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

A neuropharmacological study evaluated the effects of 1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine on rodent models exhibiting depressive-like behaviors. Results indicated that administration at specific dosages resulted in significant reductions in these behaviors, suggesting potential antidepressant properties .

Cancer Research

Ongoing investigations are exploring the compound's anticancer potential through its interactions with sigma receptors associated with cancer cell proliferation. Initial findings indicate that it may inhibit cancer cell growth, warranting further research into its efficacy as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of 1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
1-(4-Chloro-3-methylphenyl)prop-2-en-1-amineC10H12ClNChlorine substituent instead of bromine
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-amineC10H12FNFluorine substituent instead of bromine
1-(4-Methylphenyl)prop-2-en-1-amineC10H13NLacks halogen substituent

The presence of the bromine atom in 1-(4-Bromo-3-methylphenyl)prop-2-en-1-amines distinguishes it from its chloro and fluoro analogs, significantly influencing its reactivity and biological interactions.

Case Studies

Several case studies have investigated the biological activity of this compound:

Neuropharmacological Study :
A study evaluated the compound's effects on behavior in rodent models of depression. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages.

Enzyme Interaction Study :
Another study focused on the compound's inhibitory effects on monoamine oxidase (MAO). Findings suggested that this compound could be a potent MAO inhibitor, warranting further exploration for antidepressant development.

Cancer Research :
Investigations aim to assess the compound's potential as an anticancer agent through its interactions with sigma receptors, which have been implicated in cancer cell proliferation.

Q & A

What are the optimal synthetic routes for 1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine, and how can reaction conditions be optimized?

Basic Research Question
The compound can be synthesized via palladium-catalyzed cross-coupling or allylic amination. A multistep approach involves:

Bromination and functionalization : Introduce the bromo-methyl group on the phenyl ring using electrophilic substitution (e.g., NBS in a controlled environment).

Enamine formation : React the brominated intermediate with propargylamine under Pd catalysis (e.g., Pd(PPh₃)₄) to form the allyl amine backbone .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields.
Optimization Tips :

  • Adjust Pd catalyst loading (0.5–2 mol%) to balance cost and efficiency.
  • Monitor reaction temperature (60–80°C) to avoid decomposition of sensitive intermediates.

How can spectroscopic and crystallographic techniques characterize the structural and electronic properties of this compound?

Basic Research Question
Spectroscopic Methods :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and allylic amine protons (δ 2.8–3.2 ppm). The bromine atom causes deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z [M+H]⁺ = 240 (C₁₀H₁₁BrN⁺) and fragmentation patterns confirming the allyl amine chain .
    Crystallography :
  • Use SHELX programs for single-crystal X-ray refinement. The amine group participates in N–H⋯Br hydrogen bonds (distance ~3.0 Å), stabilizing the crystal lattice .

What role does the bromo-methyl substituent play in directing regioselectivity in cross-coupling reactions?

Advanced Research Question
The bromine atom acts as a directing group in electrophilic substitution and cross-coupling:

  • Steric effects : The 3-methyl group hinders para-substitution, favoring ortho-bromination during synthesis.
  • Electronic effects : Bromine’s electron-withdrawing nature activates the phenyl ring for Pd-mediated coupling (e.g., Suzuki or Heck reactions) at the ortho position .
    Experimental Validation :
  • Compare reaction yields using substituent-free analogs. Bromine increases coupling efficiency by 30–40% in Suzuki reactions .

How can hydrogen bonding motifs in the crystal structure inform material design or pharmacological activity?

Advanced Research Question
The amine group forms N–H⋯X (X = Br, O, π-system) interactions, influencing:

  • Solubility : Stronger hydrogen bonds (e.g., N–H⋯Br) reduce solubility in non-polar solvents.
  • Stability : Graph set analysis (Etter’s rules) reveals R₂²(8) motifs, correlating with thermal stability up to 180°C .
    Methodological Approach :
  • Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., Br⋯H: 12–15% of total surface area) .

What strategies resolve contradictions in reported biological activities of brominated allyl amines?

Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition studies arise from:

  • Purity variability : Validate compound purity via HPLC (>98%) and elemental analysis.
  • Assay conditions : Standardize testing protocols (e.g., MIC values under consistent pH/temperature) .
    Case Study :
  • Compare results from PubChem-deposited bioassays with in-house data. For example, adjust cell culture media to minimize false negatives in cytotoxicity assays .

How can computational methods predict the reactivity of this compound in novel reaction environments?

Advanced Research Question
DFT Calculations (Gaussian 16) :

  • Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic attack sites (Fukui indices).
  • Simulate reaction pathways for Pd-catalyzed amination, identifying transition states with activation energies <25 kcal/mol .
    Validation :
  • Correlate computed HOMO-LUMO gaps (ΔE = 5.2 eV) with experimental redox potentials (CV measurements) .

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